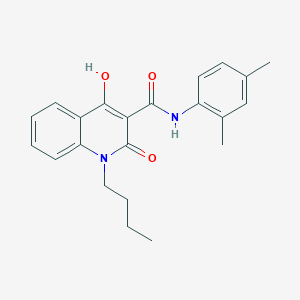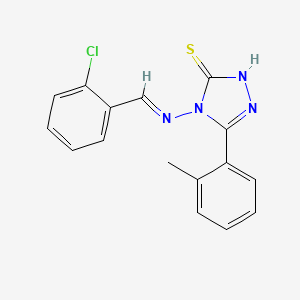
n'-Benzoyl-2-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzoyl-2-chlorobenzohydrazide is a chemical compound with the molecular formula C14H11ClN2O It is a derivative of benzohydrazide, characterized by the presence of a benzoyl group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Benzoyl-2-chlorobenzohydrazide can be synthesized through the reaction of 2-chlorobenzohydrazide with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-benzoyl-2-chlorobenzohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-Benzoyl-2-chlorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzohydrazides.
Oxidation: Formation of benzoyl-2-chlorobenzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
N’-Benzoyl-2-chlorobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of N’-benzoyl-2-chlorobenzohydrazide involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular pathways. For example, it may inhibit the activity of certain proteases or kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- N’-Benzoyl-2-bromobenzohydrazide
- N’-Benzoyl-2-fluorobenzohydrazide
- N’-Benzoyl-2-methylbenzohydrazide
Uniqueness
N’-Benzoyl-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Properties
CAS No. |
732-21-8 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N'-benzoyl-2-chlorobenzohydrazide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
RGVDCVBUPZZNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)

![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)

![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)



![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)
